2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione
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Overview
Description
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to produce the desired compound. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products. It can also undergo substitution reactions, where the diethylamino group can be replaced with other functional groups under appropriate conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with biological targets. For example, some derivatives have been investigated for their anticancer properties . In the industry, the compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)- . While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique features of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(diethylamino)ethyl)- make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
162265-50-1 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H20N2O2/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
KKXSSCKTKDQRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
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